molecular formula C10H7ClN2O B8372752 6-Chloro-5-phenylpyridazin-3(2H)-one

6-Chloro-5-phenylpyridazin-3(2H)-one

Cat. No.: B8372752
M. Wt: 206.63 g/mol
InChI Key: JFOMWEPNUQNGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has demonstrated that pyridazinone derivatives, including 6-chloro-5-phenylpyridazin-3(2H)-one, exhibit promising anticancer properties. A study highlighted its antiproliferative effects against breast cancer cell lines (SK-BR-3), indicating potential as a therapeutic agent in oncology .

Anti-inflammatory and Analgesic Properties
Compounds containing the pyridazin-3(2H)-one moiety have shown significant anti-inflammatory and analgesic activities. For instance, derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX), with some exhibiting better profiles than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin .

Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A series of synthesized derivatives demonstrated effectiveness against both bacterial and fungal strains, suggesting its potential as a new class of antimicrobial agents .

Antihypertensive Effects
Research has indicated that certain pyridazinone derivatives can act as antihypertensive agents. Studies using non-invasive methods showed that specific compounds exhibited comparable efficacy to established antihypertensive medications .

Agricultural Applications

Insecticidal Activity
this compound has been studied for its insecticidal properties, particularly against pests like Plutella xylostella. In vitro tests revealed that certain derivatives achieved over 90% mortality at specific concentrations, highlighting their potential as effective insecticides .

Fungicidal Properties
The compound is also recognized for its antifungal activity. Derivatives have been synthesized and tested against various pathogenic fungi, showing promise as agricultural fungicides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Substituent Activity IC50 (µM) Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for monoamine oxidase inhibition
PiperazineEssential-Provides structural stability

Case Studies

  • Anticancer Study : A derivative of this compound was evaluated in a series of assays against multiple cancer cell lines, demonstrating selective cytotoxicity with low overall toxicity to normal cells .
  • Insecticide Development : Researchers synthesized various N-substituted derivatives to assess insecticidal activity, leading to the identification of several compounds with significant efficacy against agricultural pests .
  • Antimicrobial Testing : A comprehensive evaluation of synthesized pyridazinones revealed strong inhibitory effects against Gram-positive bacteria, positioning these compounds as potential alternatives to existing antibiotics .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-4-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-9(14)12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14)

InChI Key

JFOMWEPNUQNGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl-6-chloro-5-phenylpyridazin-3(2H)-one (1.45 g, 4.89 mmol) in toluene (15 mL) under argon at 90° C. was added aluminum chloride (1.629 g, 12.22 mmol) and the reaction was stirred for 20 min. It was then allowed to cool to room temperature and quenched with water, extracted with EtOAc, dried over MgSO4 and concentrated. The residue was purified by preparative HPLC to give the title compound as a white solid (847.6 mg). LCMS m/z=207 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 6.97 (s, 1H), 7.41-7.54 (m, 5H).
Name
2-benzyl-6-chloro-5-phenylpyridazin-3(2H)-one
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.629 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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